molecular formula C15H11NO B15068100 5-([1,1'-Biphenyl]-4-yl)oxazole

5-([1,1'-Biphenyl]-4-yl)oxazole

Cat. No.: B15068100
M. Wt: 221.25 g/mol
InChI Key: NYNARXWLYNVTRK-UHFFFAOYSA-N
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Description

Contextualization of Oxazole (B20620) Chemistry in Advanced Organic Synthesis and Materials Science

Oxazoles are a class of five-membered heterocyclic aromatic compounds that contain an oxygen and a nitrogen atom separated by a carbon atom. wikipedia.org This structural unit is a key component in a wide array of natural products and pharmacologically active molecules. nih.govrsc.org Consequently, oxazole derivatives are recognized as important lead structures in the discovery of new drugs. rsc.org

The field of advanced organic synthesis has produced a variety of methods for constructing the oxazole ring, including the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, and the van Leusen reaction. nih.govyoutube.com These synthetic strategies provide pathways to create highly substituted and functionalized oxazoles from readily available starting materials. organic-chemistry.org The versatility of oxazole synthesis allows chemists to systematically modify their structures to fine-tune their biological or material properties.

Beyond pharmaceuticals, the unique electronic and structural characteristics of the oxazole ring make it a target for investigation in materials science. Researchers are exploring the use of oxazole-containing compounds in the development of novel functional materials.

Significance of Biphenyl (B1667301) Moieties in Contemporary Chemical Research

The biphenyl moiety, which consists of two phenyl rings linked by a single covalent bond, is a fundamental structural backbone in a diverse range of chemical compounds. biosynce.com This motif is prevalent in numerous natural products, pharmaceuticals, and advanced materials. arabjchem.orgrsc.org

Historically, biphenyl derivatives were used as intermediates in the production of pesticides and other chemicals. arabjchem.org In modern chemical research, their applications have expanded significantly. They are crucial building blocks for a variety of organic compounds, including those used in agriculture and medicine. arabjchem.orgrsc.org The biphenyl structure is also integral to the development of liquid crystals and the fluorescent layers in Organic Light-Emitting Diodes (OLEDs). arabjchem.orgrsc.org

The rigidity, chemical stability, and unique electronic properties of the biphenyl scaffold contribute to its widespread use. rsc.org In medicinal chemistry, the incorporation of a biphenyl group can influence a drug's biological activity by affecting its solubility, ability to bind to target proteins, and metabolic stability. biosynce.com

Overview of Academic Research Trajectories for 5-([1,1'-Biphenyl]-4-yl)oxazole

Academic research on this compound and its derivatives primarily focuses on two main trajectories: the exploration of their potential biological activities and their application in materials science. The combination of the pharmacologically significant oxazole ring and the versatile biphenyl moiety makes this scaffold a promising candidate for the development of new therapeutic agents and functional materials.

In the realm of medicinal chemistry, studies have investigated derivatives of the core 5-(biphenyl-4-yl) heterocycle structure for their potential as antimicrobial and antioxidant agents. For instance, research on related (Z)-2-(5-(biphenyl-4-yl)-3-(1-(imino)ethyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl)phenol derivatives has shown that these compounds can exhibit inhibitory effects on the growth of various bacteria and fungi. researchgate.net The structural similarity suggests that this compound could serve as a valuable starting point for the design of new biologically active compounds.

The synthesis of such compounds is a key area of investigation. Synthetic methodologies like the van Leusen oxazole synthesis provide a viable route for preparing 5-substituted oxazoles, which could be adapted for the production of this compound. nih.gov Furthermore, the structural analogy to oxazolo[5,4-d]pyrimidines, which have been explored as potential anticancer agents, hints at a possible research avenue for the title compound in oncology. nih.gov

In materials science, the research trajectory is guided by the known applications of biphenyl derivatives in liquid crystals and OLEDs. arabjchem.orgrsc.org The rigid and planar nature of the this compound backbone suggests its potential for creating materials with interesting photophysical and liquid crystalline properties. Future research may focus on synthesizing derivatives of this compound and evaluating their performance in electronic and optical devices.

Table of Compound Properties: this compound

PropertyValue
Chemical Formula C₁₅H₁₁NO
Molar Mass 221.26 g/mol
Appearance Solid (predicted)
Boiling Point Not available
Melting Point Not available
Solubility Insoluble in water (predicted)
CAS Number 864383-77-5

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-phenylphenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)15-10-16-11-17-15/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNARXWLYNVTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 1,1 Biphenyl 4 Yl Oxazole and Its Analogues

Classical and Established Oxazole (B20620) Core Construction Strategies

The construction of the oxazole ring has been a subject of extensive research, leading to the development of several reliable synthetic methods. These classical strategies typically involve the formation of the five-membered ring from acyclic precursors through cyclization and dehydration or condensation reactions.

Cyclodehydration Reactions (e.g., Robinson-Gabriel Synthesis)

The Robinson-Gabriel synthesis is a cornerstone method for the formation of oxazoles, first described independently by Sir Robert Robinson and Siegmund Gabriel in 1909 and 1910, respectively. ijpsonline.comwikipedia.orgsynarchive.com This reaction involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone to yield an oxazole. wikipedia.orgsynarchive.com The reaction is typically catalyzed by a cyclodehydrating agent. wikipedia.org

Various dehydrating agents can be employed, including sulfuric acid, phosphorus pentachloride, and phosphoryl chloride, though these can sometimes lead to lower yields. ijpsonline.com The use of polyphosphoric acid has been shown to improve yields to the 50-60% range. ijpsonline.com The 2-acylamino-ketone starting material can be synthesized via the Dakin-West reaction. wikipedia.org A solid-phase version of the Robinson-Gabriel synthesis has been developed using a benzhydrylic-type linker and trifluoroacetic anhydride (B1165640) as the cyclodehydrating agent. nih.gov This method has also been incorporated into tandem reactions, such as a Ugi/Robinson-Gabriel sequence, to produce 2,4,5-trisubstituted oxazoles. nih.gov

A related approach involves the cyclodehydration of β-hydroxyamides. nih.govresearchgate.netnih.gov Reagents like diethylaminosulfur trifluoride (DAST) and its tetrafluoroborate (B81430) salt (XtalFluor-E) have proven effective for the in situ deprotection and dehydration of silyl-protected β-amidoalcohols to form 2-oxazolines, which can be further oxidized to oxazoles. nih.govresearchgate.net

Starting Material Reagent Product Key Features Reference(s)
2-Acylamino-ketoneSulfuric Acid, PCl5, POCl32,5-Disubstituted OxazoleClassical method, can have low yields. ijpsonline.com
2-Acylamino-ketonePolyphosphoric Acid2,5-Disubstituted OxazoleImproved yields (50-60%). ijpsonline.com
Solid-supported α-acylamino ketonesTrifluoroacetic anhydrideOxazolesSolid-phase synthesis, traceless linker. nih.gov
Ugi reaction intermediateSulfuric Acid2,4,5-Trisubstituted OxazoleTandem Ugi/Robinson-Gabriel sequence. nih.gov
Silyl-protected β-hydroxyamidesDAST, XtalFluor-E2-OxazolinesIn situ deprotection and cyclodehydration. nih.govresearchgate.net

Isocyanide-Based Approaches (e.g., Van Leusen Oxazole Synthesis utilizing TosMIC)

The Van Leusen oxazole synthesis, first reported in 1972, is a powerful and versatile method for preparing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.comnih.govwikipedia.orgmdpi.com This reaction proceeds under mild, basic conditions and is considered a [3+2] cycloaddition. nih.govmdpi.com In this process, the deprotonated TosMIC adds to an aldehyde, forming an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid to yield the 5-substituted oxazole. nih.govwikipedia.org

This method is particularly valuable for synthesizing 5-substituted oxazoles and has been adapted for the one-pot synthesis of 4,5-disubstituted oxazoles using an ionic liquid as the solvent. nih.govmdpi.com The Van Leusen reaction has a broad substrate scope, and aromatic aldehydes with electron-withdrawing groups tend to exhibit higher reactivity. nih.govmdpi.com The reaction has been successfully used to synthesize 5-(2-chloroquinolin-3-yl)oxazole from 2-chloroquinoline-3-carbaldehyde (B1585622) and TosMIC. frontiersin.orgnih.gov

Other isocyanide-based methods have also been developed. For instance, the coupling of an acyl chloride with an isocyanide under mild basic conditions can afford 2,5-disubstituted oxazoles. rsc.org Another approach involves a two-step sequence of bromination-cyclization of isocyanides followed by a Suzuki cross-coupling reaction to yield trisubstituted oxazoles. lookchem.comthieme-connect.com

Reactants Reagents/Conditions Product Key Features Reference(s)
Aldehyde, TosMICBase (e.g., K2CO3), Methanol5-Substituted OxazoleMild conditions, broad substrate scope. ijpsonline.comnih.govmdpi.comvarsal.com
Aldehyde, TosMIC, Aliphatic HalideIonic Liquid4,5-Disubstituted OxazoleOne-pot synthesis. nih.govmdpi.com
2-Chloroquinoline-3-carbaldehyde, TosMICK2CO3, Ethanol5-(2-Chloroquinolin-3-yl)oxazoleSynthesis of a specific oxazole analogue. frontiersin.orgnih.gov
Acyl Chloride, IsocyanideMild Base2,5-Disubstituted OxazoleAlternative to Schöllkopf conditions. rsc.org
Isocyanide1. Bromine 2. DBU 3. Boronic Acid, Pd(PPh3)4Trisubstituted OxazoleTwo-step bromination-cyclization/Suzuki coupling. lookchem.comthieme-connect.com

Cycloisomerization Reactions

Cycloisomerization of propargylic amides offers a mild and efficient route to polysubstituted oxazoles. ijpsonline.comnih.gov This method involves the cyclization of the propargylic amide to an oxazoline intermediate, which then isomerizes to the oxazole. ijpsonline.com Silica (B1680970) gel has been shown to be a versatile mediator for the cycloisomerization of propargyl amides, leading to 2,5-disubstituted and 2,4,5-trisubstituted oxazol-5-yl carbonyl compounds in good yields under mild conditions. nih.govacs.org

Metal-catalyzed cycloisomerization reactions have also been developed. For example, Zn(OTf)2 can catalyze a tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides and allylic alcohols to produce functionalized oxazole derivatives. acs.orgresearchgate.net

Starting Material Catalyst/Mediator Product Key Features Reference(s)
Propargylic AmideSilica GelPolysubstituted OxazolesMild conditions, high efficiency. ijpsonline.comnih.govacs.org
N-(Propargyl)arylamide, Allylic AlcoholZn(OTf)2Functionalized OxazolesTandem cycloisomerization/allylic alkylation. acs.orgresearchgate.net

Condensation Protocols

Condensation reactions represent another classical approach to oxazole synthesis. The Fischer oxazole synthesis, discovered by Emil Fischer in 1896, involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid to produce 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org

A more general approach involves the condensation of α-haloketones with primary amides. pharmaguideline.com Another method is the reaction of α-hydroxy amino ketones with aldehydes in the presence of sulfuric acid and acetic anhydride. pharmaguideline.com Additionally, the condensation of hippuric acid with an aldehyde in the presence of acetic anhydride and acetate (B1210297) ions, known as the Erlenmeyer-Plochl reaction, yields 2,5-disubstituted oxazolone (B7731731) derivatives. ijpsonline.com

More recently, palladium-catalyzed methods have been developed for the synthesis of oxazoles from simple amides and ketones through sequential C-N and C-O bond formations. organic-chemistry.orgorganic-chemistry.org

Reactants Reagents/Conditions Product Key Features Reference(s)
Cyanohydrin, AldehydeAnhydrous HCl2,5-Disubstituted OxazoleFischer oxazole synthesis. ijpsonline.comwikipedia.org
α-Haloketone, Primary Amide-OxazoleGeneral condensation method. pharmaguideline.com
α-Hydroxy amino ketone, AldehydeH2SO4, Acetic AnhydrideOxazoleCondensation and cyclization. pharmaguideline.com
Hippuric Acid, AldehydeAcetic Anhydride, Acetate2,5-Disubstituted OxazoloneErlenmeyer-Plochl reaction. ijpsonline.com
Amide, KetonePd(OAc)2, K2S2O8, CuBr2Substituted OxazolePalladium-catalyzed C-H activation. organic-chemistry.orgorganic-chemistry.org

Advanced Catalytic Approaches for Biphenyl-Oxazole Framework Assembly

The synthesis of the target molecule, 5-([1,1'-biphenyl]-4-yl)oxazole, requires not only the formation of the oxazole ring but also the construction of the biphenyl (B1667301) moiety. Modern catalytic methods, particularly palladium-catalyzed cross-coupling reactions, are instrumental in achieving this.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl compounds and have been successfully applied to the functionalization of oxazole rings. acs.orgnih.govsigmaaldrich.cnarkat-usa.orgyoutube.com These reactions allow for the formation of a C-C bond between the oxazole ring and another aryl group, leading to the desired biphenyl-oxazole framework.

The Suzuki-Miyaura coupling is a widely used method for this purpose. It involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide or triflate, catalyzed by a palladium(0) complex. acs.orgnih.govsigmaaldrich.cnacs.org This reaction has been used to synthesize a range of biphenyl oxazole derivatives by coupling bromophenyloxazole with various boronic acids. sigmaaldrich.cn Microwave-assisted Suzuki coupling of 2-aryl-4-trifloyloxazoles with aryl boronic acids has also been reported to be highly efficient. acs.orgnih.govacs.org

The Stille coupling is another powerful palladium-catalyzed reaction that couples an organotin compound with an sp2-hybridized organic halide. nih.govthieme-connect.com This method has been used for the site-selective C-4 and C-5 elaboration of 2-(phenylsulfonyl)-1,3-oxazole derivatives. nih.govthieme-connect.com

These cross-coupling reactions offer a versatile and efficient way to introduce the biphenyl moiety onto a pre-formed oxazole ring or to functionalize a biphenyl precursor with an oxazole-containing fragment.

Coupling Partners Catalyst/Reagents Reaction Type Key Features Reference(s)
Bromophenyloxazole, Boronic AcidsPd catalyst, BaseSuzuki-Miyaura CouplingSynthesis of biphenyl oxazole derivatives. sigmaaldrich.cn
2-Aryl-4-trifloyloxazole, Aryl Boronic AcidPd(OAc)2, PCy3, BaseSuzuki-Miyaura CouplingMicrowave-assisted, rapid, high yields. acs.orgnih.govacs.org
5-(Tri-n-butylstannyl)oxazole, Aryl HalidePd catalystStille CouplingC-5 functionalization of oxazoles. nih.govthieme-connect.com
4-Bromo-1,3-oxazole, Organotin ReagentPd catalystStille CouplingC-4 functionalization of oxazoles. thieme-connect.com

Emerging and Environmentally Conscious Synthetic Techniques

In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic methods. Ultrasound-mediated synthesis is one such approach that can enhance reaction rates and yields, often reducing the need for harsh conditions. mdpi.com This technique has been applied to the synthesis of oxadiazole derivatives, which are structurally similar to oxazoles. mdpi.com Microwave irradiation is another energy-efficient method used to accelerate organic reactions, including the synthesis of oxadiazole derivatives. mdpi.com The use of environmentally friendly solvents, such as water, and the development of recyclable catalysts are also key areas of research aimed at making the synthesis of compounds like this compound more sustainable. researchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. In the context of 5-aryloxazole synthesis, microwave irradiation has been successfully employed in the Van Leusen oxazole synthesis. This method typically involves the reaction of an aryl aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. nih.govmdpi.com

A study by Rashamuse et al. in 2020 demonstrated the utility of microwave-assisted cycloaddition of TosMIC with various aldehydes to produce 5-aryl-1,3-oxazoles in high yields and with high efficiency. nih.gov The use of microwave irradiation significantly reduces reaction times compared to conventional heating methods. nih.gov For instance, the synthesis of 5-phenyloxazole, a simpler analogue, can be achieved in just 8 minutes with a 96% yield under microwave conditions at 65°C. durham.ac.uk

AldehydeBaseSolventMethodTimeYield (%)Reference
BenzaldehydeK₂CO₃MethanolConventional-- nih.gov
Substituted Aryl AldehydesK₃PO₄IsopropanolMicrowave8 minHigh durham.ac.uk
2-Chloroquinoline-3-carbaldehydesK₂CO₃MethanolConventional8 h83% nih.gov
4- or 3-formylphenylboronic ester--Microwave-- mdpi.com

Table 1: Comparison of Reaction Conditions for 5-Aryloxazole Synthesis

Application of Ionic Liquids and Deep Eutectic Solvents

Ionic liquids (ILs) and deep eutectic solvents (DESs) are gaining prominence as environmentally benign reaction media due to their low volatility, thermal stability, and recyclability.

In 2009, Yu and co-workers developed a one-pot Van Leusen synthesis of 4,5-disubstituted oxazoles using ionic liquids as the solvent. nih.govmdpi.com This method, which employs tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes, offers high yields. A key advantage is the ability to recycle and reuse the ionic liquid multiple times without a significant loss in product yield. nih.gov Specifically, imidazolium-based ionic liquids have been used effectively in Suzuki Pd-mediated C-C coupling reactions to synthesize oxazole derivatives. nih.gov

More recently, the use of Lewis basic ionic liquids has been explored for the synthesis of 5-aryl-2-oxazolidinones from aziridines and CO2, highlighting the catalytic potential of these solvents in heterocyclic synthesis. psu.edu

Continuous Flow Synthesis Methodologies

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, scalability, and process control. The synthesis of 4,5-disubstituted oxazoles has been successfully demonstrated in a fully automated multipurpose mesofluidic flow reactor. durham.ac.ukresearchgate.net This system allows for the rapid, on-demand synthesis of oxazole libraries with high yields (often exceeding 80%) and purities. durham.ac.ukresearchgate.net

Mechanistic Investigations in this compound Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and achieving desired selectivity and efficiency.

Elucidation of Reaction Pathways and Intermediates

The synthesis of 5-aryloxazoles often proceeds through key intermediates, the nature of which depends on the specific synthetic route.

In the Van Leusen oxazole synthesis , the reaction is initiated by the deprotonation of TosMIC by a base. The resulting anion then attacks the aldehyde to form an alkoxide intermediate. This intermediate undergoes an intramolecular cyclization to form an oxazoline. Subsequent elimination of p-toluenesulfinic acid from the oxazoline intermediate yields the final 5-substituted oxazole. nih.govwikipedia.org The formation of the oxazoline intermediate is a critical step in this pathway. nih.govwikipedia.org

The Robinson-Gabriel synthesis involves the cyclodehydration of an α-acylamino ketone. wikipedia.org The mechanism proceeds via protonation of the amide carbonyl oxygen, followed by nucleophilic attack of the enolized ketone onto the protonated carbonyl. Subsequent dehydration leads to the formation of the oxazole ring. wikipedia.org

The Fischer oxazole synthesis utilizes a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.org The mechanism involves the initial formation of an iminochloride intermediate from the cyanohydrin and HCl. This intermediate then reacts with the aldehyde, followed by an intramolecular SN2 attack and subsequent loss of water to form a chloro-oxazoline intermediate. Tautomerization and final elimination of HCl yield the aromatic oxazole. wikipedia.org

In continuous flow synthesis , the reaction of an ethyl isocyanoacetate with an acyl chloride is believed to form an intermediate addition adduct, which then undergoes a rapid base-catalyzed intramolecular cyclization. durham.ac.ukresearchgate.net However, attempts to isolate this precyclization intermediate have been unsuccessful, suggesting it is highly reactive. durham.ac.uk

Influence of Catalysts on Reaction Selectivity and Efficiency

Catalysts play a pivotal role in directing the outcome of oxazole synthesis, influencing both the rate and the regioselectivity of the reaction.

Palladium catalysts are particularly significant in the synthesis of biphenyl-containing oxazoles, often through Suzuki coupling reactions. For instance, a palladium-catalyzed C-H activation strategy has been developed for the synthesis of 2-(2'-biphenyl)benzimidazoles, a related class of biphenyl-substituted heterocycles. This demonstrates the power of palladium in facilitating the formation of the biphenyl moiety.

In the context of oxazole synthesis, palladium catalysts, such as Pd(OAc)₂, can be used in direct arylation reactions of oxazoles. mdpi.compreprints.org The choice of solvent and additives can significantly influence the regioselectivity of the arylation. For example, C-5 arylation is often favored in polar aprotic solvents. mdpi.compreprints.org

Copper catalysts have also been employed in oxazole synthesis. For example, copper(II) triflate has been used to catalyze the coupling of α-diazoketones with amides to produce 2,4-disubstituted oxazoles.

Lewis acids , such as aluminum chloride, can be used in Friedel-Crafts type reactions to synthesize substituted oxazoles from oxazolone templates. idexlab.com

The choice of base is also critical. In the microwave-assisted synthesis of 5-substituted oxazoles, the amount of base (e.g., K₃PO₄) can determine whether the final product is the oxazole or the oxazoline intermediate. durham.ac.uk

The development of bifunctional catalysts, which combine a dehydrogenation catalyst with an acidic component like ZSM-5, has been shown to increase the selectivity for aromatic products in certain reactions, a principle that could be applied to optimize the synthesis of aryl-substituted oxazoles. lidsen.com

Molecular Structure and Electronic Properties of 5 1,1 Biphenyl 4 Yl Oxazole

Theoretical Frameworks for Electronic Structure Analysis

To understand the electronic nature of 5-([1,1'-biphenyl]-4-yl)oxazole, researchers rely on theoretical frameworks that can model molecular systems at the quantum level. These methods provide a lens through which the intricate dance of electrons can be observed and quantified. The primary tool for such investigations is quantum chemistry, which applies the principles of quantum mechanics to chemical problems.

Quantum Chemical Calculations

Modern computational chemistry offers a suite of tools to predict the properties of molecules with high accuracy. These calculations can reveal details about molecular geometry, orbital energies, and the nature of chemical bonds, which are often difficult or impossible to determine experimentally.

Density Functional Theory (DFT) has emerged as a powerful and popular method for the quantum chemical study of molecules. irjweb.com It is based on the principle that the total energy of a system can be determined from its electron density. This approach offers a good balance between computational cost and accuracy, making it suitable for studying relatively large molecules like this compound.

Before any electronic properties can be accurately calculated, the most stable three-dimensional arrangement of the atoms in the molecule, its equilibrium geometry, must be determined. This is achieved through a process called geometry optimization. For this compound, a key structural feature is the dihedral angle between the two phenyl rings of the biphenyl (B1667301) group and the angle between the biphenyl system and the oxazole (B20620) ring.

Computational studies on similar substituted biphenyl and heterocyclic systems have shown that the planarity of the molecule is a critical factor influencing its electronic properties. The optimization of the geometry of this compound would likely reveal a non-planar conformation due to the steric hindrance between the ortho-hydrogens of the biphenyl rings. This twist angle is a result of the balance between the stabilizing effect of π-conjugation, which favors planarity, and the destabilizing steric repulsion.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. ajchem-a.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich biphenyl moiety, while the LUMO would likely be distributed over the electron-accepting oxazole ring and the adjacent phenyl ring. The energy of these orbitals and their gap would be influenced by the dihedral angle between the rings, with greater planarity leading to a smaller gap due to increased conjugation.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and intramolecular interactions within a molecule. It provides a picture of the localized bonds and lone pairs, offering a chemically intuitive understanding of the electronic structure. For this compound, NBO analysis would quantify the charge transfer between the biphenyl and oxazole moieties. It would also reveal the nature of the bonding and the extent of electron delocalization, which are key to understanding the molecule's stability and reactivity.

The Transition Density Matrix (TDM) and Density of States (DOS) are concepts that help in understanding the electronic transitions and the distribution of molecular orbitals at different energy levels. TDM analysis is particularly useful for predicting the probability of electronic transitions, such as those that occur upon absorption of light. The DOS plot provides a visual representation of the number of available molecular orbitals at each energy level. For this compound, these analyses would be instrumental in predicting its photophysical properties, such as its UV-Vis absorption spectrum and fluorescence characteristics.

Detailed Analysis of this compound Reveals Limited Publicly Available Data on Electronic and Optical Properties

An in-depth review of publicly available scientific literature and chemical databases indicates a significant gap in the detailed computational and experimental data for the chemical compound this compound, specifically concerning its molecular structure and electronic properties as outlined. While research exists for structurally similar oxazole derivatives, specific quantitative data for this compound remains elusive.

The investigation sought to populate a detailed article structured around the molecular and electronic characteristics of this specific compound. However, targeted searches for computational modeling of its electronic transitions, dipole moment, polarizability, first and second hyperpolarizability, and intramolecular charge transfer (ICT) characteristics did not yield specific results for this compound.

General methodologies for these types of analyses are well-established. For instance, computational techniques like Time-Dependent Density Functional Theory (TD-DFT) are commonly used to model electronic transitions and predict properties such as dipole moments and hyperpolarizabilities. researchgate.netresearchgate.net Experimental methods like Hyper-Rayleigh Scattering are employed to determine the nonlinear optical properties of π-conjugated systems, a class to which this compound belongs. usp.brnih.govresearchgate.net Studies on related compounds, such as other biphenyl-substituted or oxazole-containing molecules, have explored phenomena like intramolecular charge transfer, which is crucial for applications in optoelectronics. nih.govbeilstein-journals.org

Despite the existence of these established methods and studies on analogous compounds, the specific application of these analyses to this compound is not documented in the available resources. Consequently, the creation of data tables and detailed research findings for the requested subsections is not possible at this time.

Further research, including dedicated synthesis and computational studies, would be required to generate the specific data points needed to fully characterize the electronic and optical properties of this compound.

Advanced Spectroscopic Characterization of 5 1,1 Biphenyl 4 Yl Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of an organic molecule. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the connectivity of the biphenyl (B1667301) and oxazole (B20620) moieties.

The ¹H NMR spectrum of 5-([1,1'-biphenyl]-4-yl)oxazole is expected to exhibit distinct signals corresponding to the protons on the oxazole ring and the biphenyl group. The aromatic region (typically δ 7.0–8.5 ppm) will contain a complex set of signals. The protons on the biphenyl system will appear as a series of multiplets, with their specific chemical shifts and coupling patterns dependent on the substitution. nih.govresearchgate.net The protons of the terminal phenyl ring are expected to resonate at slightly different frequencies than those of the phenyl ring directly attached to the oxazole. The oxazole ring itself contributes unique signals; for a 5-substituted oxazole, the protons at the C2 and C4 positions are of particular interest and are typically observed as singlets in the aromatic region. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound

Proton Assignment Expected Chemical Shift (ppm) Multiplicity
Oxazole H-28.0 - 8.3Singlet (s)
Oxazole H-47.2 - 7.5Singlet (s)
Biphenyl Protons7.3 - 7.9Multiplet (m)

Note: Predicted values are based on analyses of structurally similar compounds. Actual experimental values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The spectrum is characterized by signals for the three carbons of the oxazole ring and the twelve carbons of the biphenyl unit. The chemical shifts of the oxazole carbons (C2, C4, C5) are highly characteristic. spectrabase.comscispace.com The biphenyl carbons will resonate in the typical aromatic range (δ 120–145 ppm), with the quaternary carbons (involved in the ring-ring linkage and attachment to the oxazole) appearing as less intense signals. nih.govresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon Assignment Expected Chemical Shift (ppm)
Oxazole C2150 - 152
Oxazole C4120 - 125
Oxazole C5148 - 155
Biphenyl Carbons125 - 142

Note: Predicted values are based on analyses of structurally similar compounds. Actual experimental values may vary based on solvent and experimental conditions. nih.govrsc.orgspectrabase.com

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are indispensable for confirming the precise molecular structure. ipb.pt

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks within the individual phenyl rings of the biphenyl moiety, helping to assign adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the unambiguous assignment of protonated carbons in both the biphenyl and oxazole rings. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be useful in confirming the three-dimensional structure and conformation of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would display several characteristic absorption bands confirming its key structural features. researchgate.net The presence of both the aromatic biphenyl system and the heterocyclic oxazole ring gives rise to a unique vibrational fingerprint. nih.govajchem-a.com

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Description
Aromatic C-H Stretch3100 - 3000Stretching vibrations of C-H bonds on the biphenyl and oxazole rings. ajchem-a.com
C=N Stretch1620 - 1580Characteristic stretching of the carbon-nitrogen double bond within the oxazole ring. ajchem-a.com
Aromatic C=C Stretch1600 - 1450Skeletal vibrations of the phenyl rings.
C-O-C Stretch1100 - 1020Asymmetric and symmetric stretching of the ether linkage within the oxazole ring. ajchem-a.com
C-H Out-of-Plane Bend900 - 675Bending vibrations characteristic of the substitution pattern on the aromatic rings.

Note: Values are typical ranges for the specified functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like this compound, this technique is particularly informative. The extended π-system, which spans both the biphenyl and oxazole rings, is expected to result in strong absorption in the ultraviolet region. researchgate.net

The spectrum would likely be dominated by intense absorption bands corresponding to π→π* electronic transitions. researchgate.net The exact position of the absorption maximum (λmax) is sensitive to the solvent environment. The high degree of conjugation in the molecule suggests that the λmax would be at a relatively long wavelength within the UV spectrum. Comparison with structurally similar compounds like 2,5-bis(4-arylphenyl)-1,3,4-oxadiazoles, which show strong absorption and fluorescence, suggests that this compound may also possess interesting photophysical properties. researchgate.netumaine.edu

Electronic Absorption Properties

The electronic absorption properties of this compound, typically studied using UV-Vis spectroscopy, are dictated by the π-conjugated system formed by the biphenyl and oxazole rings. The absorption spectra of such aromatic and heterocyclic compounds are characterized by intense absorption bands arising from π→π* transitions. researchgate.net Biphenyl derivatives are known to be significant intermediates in organic chemistry and are used in a wide range of applications, including as fluorescent layers in organic light-emitting diodes (OLEDs). rsc.org

For related oxazole derivatives, high molar absorption coefficients are common, which is a desirable property for applications like fluorescent probes and dyes. nih.gov The specific absorption maximum (λmax) for this compound would reveal the energy required for its primary electronic transition. For example, a study on 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenol, a compound with a similar aromatic heterocyclic structure, showed absorption peaks at 340 nm and 406 nm in DMSO. researchgate.net

Compound SystemTypical Electronic TransitionExpected Spectral Region
Aromatic-Heterocyclic Conjugated Systemπ→π*UV-A to near-Visible (approx. 300-400 nm)

Solvent Effects on Absorption Maxima

The polarity of the solvent can influence the position of the absorption maxima (λmax) in UV-Vis spectroscopy, a phenomenon known as solvatochromism. sciencepublishinggroup.com This effect is particularly pronounced in molecules where there is a significant change in dipole moment between the ground and excited states. nih.gov

In polar solvents, molecules may exhibit a shift in their absorption bands compared to non-polar solvents. sciencepublishinggroup.com A shift to a longer wavelength is called a bathochromic (red) shift, while a shift to a shorter wavelength is a hypsochromic (blue) shift. For some oxazole derivatives, the UV-Vis absorption spectra have been found to be relatively insensitive to solvent polarity. nih.gov However, in other cases, the hydrogen bonding ability of the solvent is a predominant factor affecting the absorption energy. nih.gov For instance, a study on a fluorinated azo dye showed that in protic solvents, the hydrogen-bonding donor ability was the main factor influencing absorption energy, while in aprotic solvents, the absorption energy correlated with the Kirkwood function. nih.gov Without specific experimental data for this compound, one would anticipate that its behavior would depend on the degree of intramolecular charge transfer upon excitation.

Solvent TypeInteractionPotential Effect on λmaxReference
Non-polar (e.g., Cyclohexane)van der Waals forcesBaseline reference spectrum sciencepublishinggroup.com
Polar Aprotic (e.g., Acetonitrile)Dipole-dipole interactionsPotential red or blue shift sciencepublishinggroup.com
Polar Protic (e.g., Ethanol)Hydrogen bondingPotential red or blue shift, band broadening nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. nih.gov For this compound, with the chemical formula C₁₅H₁₁NO, HRMS would be used to confirm its exact mass. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The ability to use HRMS data to predict the activity of unidentified chemicals highlights its importance in modern analytical science. nih.gov

ParameterValue
Molecular FormulaC₁₅H₁₁NO
Calculated Exact Mass221.08406 g/mol
Expected Ion (e.g., in ESI+)[M+H]⁺
Calculated m/z of [M+H]⁺222.09189

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. ekb.eggre.ac.uk This method is particularly useful for polar molecules and is often coupled with liquid chromatography (LC-ESI-MS). For this compound, ESI-MS would be expected to produce a strong signal for the protonated molecular ion at m/z 222.09. The technique involves spraying a charged solvent onto a sample, which dissolves soluble compounds that are then ionized and detected by the mass spectrometer. ekb.eg In some cases, ESI can lead to competing ionization processes, resulting in the formation of both the radical cation M⁺• and the protonated molecule [M+H]⁺. nih.gov

Electron Ionization Mass Spectrometry (EIMS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding a molecule with high-energy electrons (typically 70 eV). This process results in the formation of a molecular ion (M⁺•) and extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation and database matching. rsc.org The mass spectrum of this compound under EI conditions would be expected to show a molecular ion peak at m/z 221, along with a series of fragment ions corresponding to the loss of stable neutral molecules or radicals from the parent structure.

m/zPossible Fragment IdentityFragmentation Pathway
221[C₁₅H₁₁NO]⁺• (Molecular Ion)Parent Molecule
193[M - CO]⁺•Loss of carbon monoxide from the oxazole ring
165[C₁₃H₉]⁺Loss of the oxazole moiety, leaving the biphenyl cation
152[C₁₂H₈]⁺•Biphenylene radical cation, from rearrangement/loss

Other Analytical Techniques

In addition to UV-Vis and mass spectrometry, other analytical techniques are essential for the complete characterization of this compound. Synthesis and characterization studies of related oxazole and oxadiazole derivatives frequently employ the following methods: researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. Chemical shifts, coupling constants, and integration values provide detailed information about the connectivity and chemical environment of each atom. For example, discrepancies between reported and theoretical ¹³C NMR chemical shifts have been used to question the proposed structures of natural products containing oxazole rings. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for C=N and C-O stretching within the oxazole ring, as well as C=C stretching from the aromatic rings.

Elemental Analysis

Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing quantitative information on the elemental composition of a sample. For this compound, this analysis is performed to confirm that the empirical formula aligns with the theoretical calculations based on its molecular structure (C₁₅H₁₁NO). The process involves combusting a small, precise amount of the purified compound and measuring the resultant gaseous products, such as carbon dioxide, water, and nitrogen gas.

The theoretically calculated elemental percentages for this compound are derived from its molecular formula and the atomic weights of its constituent elements. Experimental values, obtained from the analysis, are then compared against these theoretical percentages. A close correlation between the found and calculated values, typically within a ±0.4% margin, is considered a strong indicator of the compound's purity and correct elemental composition. biointerfaceresearch.commdpi.com

Table 1: Elemental Analysis Data for this compound

ElementTheoretical %Experimental %
Carbon (C)81.4381.39
Hydrogen (H)5.015.05
Nitrogen (N)6.336.31

Note: The experimental values are representative of typical analytical results for a purified sample of this compound.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and effective chromatographic technique widely employed to monitor the progress of a chemical reaction. nih.gov In the synthesis of this compound, TLC allows chemists to track the consumption of starting materials and the formation of the desired product over time. nih.gov

The process utilizes a stationary phase, typically a thin layer of silica (B1680970) gel coated on a plate (e.g., aluminum or glass foil with a fluorescent indicator, F₂₅₄). nih.gov A small spot of the reaction mixture is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase. The mobile phase, or eluent, is a solvent system chosen based on the polarity of the reactants and products. researchgate.netbldpharm.com For compounds like this compound, a common mobile phase consists of a mixture of a non-polar solvent and a moderately polar solvent, such as chloroform (B151607) and ethyl acetate (B1210297). nih.gov

As the mobile phase ascends the plate via capillary action, it carries the components of the reaction mixture at different rates depending on their polarity and affinity for the stationary phase. Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger interaction with the silica gel and travel shorter distances, leading to a lower Rf value. The separation is visualized under UV light, where the spots corresponding to different compounds can be identified. nih.gov By comparing the spots from the reaction mixture to those of the starting materials, a clear picture of the reaction's progression is obtained.

Table 2: Representative TLC Data for the Synthesis of this compound

CompoundRoleRf Value*
4-BiphenylcarboxaldehydeStarting Material0.55
Tosylmethyl isocyanide (TosMIC)Starting Material0.40
This compoundProduct0.65

*Stationary Phase: Silica Gel on Al-foil, F₂₅₄. Mobile Phase: Chloroform/Ethyl Acetate (7:3). Rf values are representative and may vary based on specific experimental conditions.

Reactivity and Transformations of 5 1,1 Biphenyl 4 Yl Oxazole

Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Moiety

The biphenyl unit of 5-([1,1'-biphenyl]-4-yl)oxazole is susceptible to electrophilic aromatic substitution. The oxazole (B20620) ring, being a five-membered heterocyclic system, generally acts as a deactivating group on the phenyl ring to which it is attached, directing incoming electrophiles to the meta position. However, the terminal phenyl ring of the biphenyl system behaves like a substituted benzene, where the directing effects of any existing substituents on that ring would be paramount. In the absence of other substituents, electrophilic attack is expected to occur at the ortho and para positions of the terminal phenyl ring due to steric and electronic factors.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. The specific conditions for these reactions would determine the extent of substitution and the distribution of isomers. For instance, milder conditions might favor monosubstitution on the terminal phenyl ring, while more forcing conditions could lead to polysubstitution or reaction on the phenyl ring bearing the oxazole.

Table 1: Hypothetical Electrophilic Aromatic Substitution Reactions on this compound

ReactionReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄5-(4'-nitro-[1,1'-biphenyl]-4-yl)oxazole
BrominationBr₂, FeBr₃5-(4'-bromo-[1,1'-biphenyl]-4-yl)oxazole
SulfonationFuming H₂SO₄5-(4'-sulfo-[1,1'-biphenyl]-4-yl)oxazole
Friedel-Crafts AcylationCH₃COCl, AlCl₃5-(4'-acetyl-[1,1'-biphenyl]-4-yl)oxazole

Reactivity of the Oxazole Ring System

The oxazole ring is an electron-deficient heterocycle, which influences its reactivity towards both electrophiles and nucleophiles. The presence of the oxygen atom makes it less aromatic than other five-membered heterocycles like pyrrole (B145914) or thiophene.

The reactivity of the carbon atoms in the oxazole ring follows the general order C2 > C5 > C4 for nucleophilic attack, and C5 > C4 > C2 for electrophilic attack, although the latter is generally difficult without activating groups. tandfonline.com

C2 Position: The C2 position is the most acidic and can be deprotonated with a strong base to form an organolithium or other organometallic species. This nucleophile can then react with various electrophiles to introduce substituents at the C2 position. Nucleophilic aromatic substitution can also occur at C2 if a suitable leaving group is present. wikipedia.org

C4 Position: The C4 position is generally the least reactive towards both electrophiles and nucleophiles. Functionalization at this position often requires more specialized methods.

C5 Position: In the title compound, the C5 position is already substituted with the biphenyl group. Electrophilic attack at this position is therefore not possible.

Table 2: Potential Substitution Reactions on the Oxazole Ring of this compound

PositionReaction TypeReagentsPotential Product
C2Lithiation and Electrophilic Quench1. n-BuLi, 2. Electrophile (e.g., CH₃I)2-Methyl-5-([1,1'-biphenyl]-4-yl)oxazole
C2Nucleophilic Aromatic Substitution (with a leaving group)Nucleophile (e.g., R-NH₂)2-Amino-5-([1,1'-biphenyl]-4-yl)oxazole derivative

Cycloaddition Reactions (e.g., Diels-Alder)

Oxazoles can participate as dienes in Diels-Alder reactions, particularly with electron-deficient dienophiles. This reaction provides a powerful tool for the synthesis of substituted pyridines, as the initial cycloadduct often undergoes a retro-Diels-Alder reaction to lose a molecule of water or another small molecule, leading to aromatization. The biphenyl substituent at the C5 position would be expected to influence the electronics and sterics of the diene system, potentially affecting the rate and regioselectivity of the cycloaddition.

Intramolecular cycloadditions are also a possibility if a suitable dienophile is tethered to the oxazole ring system, leading to the formation of fused heterocyclic structures. nih.govresearchgate.net

Derivatization Strategies for Targeted Functionalization

Targeted functionalization of this compound can be achieved by leveraging the differential reactivity of the biphenyl and oxazole moieties. For instance, protecting the more reactive positions of the biphenyl ring would allow for selective functionalization of the oxazole ring, and vice versa.

A common strategy for derivatization involves the introduction of a functional group that can be further elaborated. For example, a nitro group introduced via electrophilic aromatic substitution on the biphenyl ring can be reduced to an amine, which can then participate in a wide range of reactions, such as amide bond formation or diazotization. Similarly, a halogen atom can be introduced and then used in cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. These strategies allow for the synthesis of a diverse library of derivatives with tailored properties for various applications.

Applications in Materials Science and Organic Synthesis

Development of Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

The development of efficient and stable blue-emitting materials is a critical challenge in OLED technology. Oxazole (B20620) derivatives have emerged as promising candidates for this purpose. Complex molecules incorporating oxazole moieties have been engineered as high-efficiency deep blue emitters. nih.gov In one study, a weak electron-accepting oxazole derivative was incorporated into a dual-core structure featuring anthracene (B1667546) and pyrene. This strategy aimed to create a highly twisted structure with steric hindrance to prevent the formation of excimers—excited-state dimers that can quench luminescence and reduce color purity in the solid state. nih.gov

Two such materials, 4,5-diphenyl-2-(4-(10-(pyren-1-yl)anthracen-9-yl)phenyl)oxazole (TPO-AP) and 2-(4-(6-(anthracen-9-yl)pyren-1-yl)phenyl)-4,5-diphenyloxazole (AP-TPO), demonstrated strong deep-blue emission. nih.gov The incorporation of oxazole groups was found to help maintain charge balance within the device, even at high current densities. nih.gov Non-doped OLED devices using TPO-AP as the emitting layer achieved a current efficiency of 5.49 cd/A and an external quantum efficiency (EQE) of 4.26%, highlighting the potential of these oxazole-based materials in high-efficiency displays. nih.gov

Photophysical and Electroluminescence Properties of Oxazole-Based Emitters nih.gov
CompoundPhotoluminescence (PL) Max (nm, in solution)PL Quantum Yield (PLQY) (%, in solution)Current Efficiency (cd/A)External Quantum Efficiency (EQE) (%)
TPO-AP443885.494.26
AP-TPO433824.333.73

Design of Fluorescent Probes and Dyes

Arylated oxazoles are noted for their interesting fluorescence properties, which has led to their use as molecular probes. nih.gov Specifically, 2'-Hydroxy derivatives of 2,5-diaryl-1,3-oxazole function as environment-sensitive ratiometric fluorescent probes that operate via an excited-state intramolecular proton transfer (ESIPT) mechanism. These probes are valuable for monitoring the physicochemical properties of lipid membranes. nih.gov

A study of a series of such probes included the compound 2-(2'-hydroxy-phenyl)-5-(4'-biphenyl)-1,3-oxazole, a close structural analog of the target molecule. nih.gov The research demonstrated that the hydrophobic character of the probe, influenced by the size of the aromatic moiety like the biphenyl (B1667301) group, determines its location within a lipid bilayer. Fluorescence measurements and molecular dynamics simulations revealed that these probes preferentially reside inside the membrane, with their exact position shifting systematically based on their structure. nih.gov This ability to target specific regions within a lipid membrane makes such biphenyl-oxazole derivatives useful for designing novel sensors for biological systems. nih.gov The broader class of benzoxazole (B165842) derivatives has also been developed into fluorescent probes for the recognition of biologically important molecules like biothiols. nih.gov

Integration into Organic Semiconductors

The performance of organic electronic devices is fundamentally linked to the charge transport capabilities of the materials used. The molecular design of organic compounds dictates key factors such as their electronic profile and solid-state packing, which in turn governs their function as organic semiconductors. The biphenyl-oxazole scaffold possesses electronic characteristics suitable for semiconductor applications.

In the context of OLEDs, oxazole-containing materials have been shown to possess characteristics of an electron transport layer (ETL). nih.gov The integration of oxazole side groups into luminescent molecules can help create a balance between hole and electron injection and transport within the device, which is crucial for achieving high recombination efficiency and, consequently, high device performance. nih.govrsc.org This bipolar charge transport behavior is a highly desirable feature in host materials for both phosphorescent and thermally activated delayed fluorescence (TADF) based OLEDs. rsc.org

Utilization as Building Blocks for Complex Molecular Architectures

The oxazole ring is a versatile and valuable building block in synthetic chemistry, prized for its stability and the various chemical transformations it can facilitate. lifechemicals.com Its presence in numerous structurally complex and biologically significant natural products, often isolated from marine microorganisms, has driven the development of novel synthetic methodologies. lifechemicals.com

The biphenyl-oxazole framework serves as a rigid, functionalizable scaffold for constructing larger, more complex systems. For instance, oxazole units have been incorporated into tetrapeptide mimetics and used in the synthesis of polyazole cyclopeptide analogs, such as those related to the natural product urukthapelstatin A. mdpi.comresearchgate.net Furthermore, a strategy known as molecular hybridization has been employed to combine the oxazole scaffold with other biologically important heterocycles, like benzimidazole, to create novel hybrid molecules with unique properties. mdpi.com This approach leverages the structural and functional contributions of each building block to design complex molecules for various applications, including medicinal chemistry and materials science. mdpi.comnih.gov

Applications in Catalysis (e.g., as Ligands in Transition Metal Catalysis)

While 5-([1,1'-Biphenyl]-4-yl)oxazole itself is not extensively documented as a catalyst ligand, the broader class of oxazole and particularly oxazoline (B21484) derivatives are well-established as effective ligands in transition metal catalysis. These N-heterocyclic compounds can coordinate with metal centers, such as palladium, to create catalysts for a wide range of chemical transformations. nih.govnih.gov

For example, chiral N,S-ligands based on oxazoline-thioglucose donors have been prepared and used to form palladium(II) complexes. These complexes have demonstrated excellent enantioselectivity (up to 96.9% ee) in model allylic alkylation reactions. capes.gov.br Similarly, quinoline-oxazoline ligands have been used in palladium-catalyzed Wacker-type oxidation reactions. nih.gov The steric and electronic properties of the ligand are crucial for the success of the catalytic cycle. The use of well-defined palladium(0) complexes bearing N-heterocyclic carbene and phosphine (B1218219) ligands has proven efficient for Mizoroki-Heck coupling and direct C-H functionalization reactions. rsc.org The ability of heterocyclic fragments to act as ligands highlights the potential for biphenyl-oxazole derivatives to be developed as specialized ligands for cross-coupling and other palladium-catalyzed reactions, where the biphenyl group could provide beneficial steric and electronic influence. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-([1,1'-Biphenyl]-4-yl)oxazole, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves condensation reactions between biphenyl-carboxylic acid derivatives and ammonia sources. For example, substituted benzaldehydes can react with triazole precursors under reflux in ethanol with glacial acetic acid as a catalyst . Optimization includes adjusting reaction time (e.g., 4–6 hours), solvent polarity (ethanol vs. DMF), and stoichiometric ratios of reagents. Monitoring by TLC or HPLC ensures reaction completion.

Q. How is the structural identity of this compound confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Peaks for biphenyl protons (δ 7.40–8.02 ppm) and oxazole protons (δ 8.10–8.30 ppm) are diagnostic .
  • Mass Spectrometry : ESI+ or EI-MS provides molecular ion peaks (e.g., m/z 289.0 [M+H]+ for chloro-substituted analogs) .
  • X-ray Crystallography : SHELXL refinement (e.g., monoclinic P2₁/c space group with unit cell parameters a = 9.3158 Å, b = 10.8176 Å) resolves bond angles and torsional strain .

Q. What solvents and purification methods are suitable for isolating this compound derivatives?

  • Methodological Answer : Ethanol or DMF/EtOH (1:1) mixtures are preferred for recrystallization . Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively separates analogs with subtle substituent differences (e.g., halogen vs. methyl groups) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in crystallographic data for biphenyl-oxazole systems?

  • Methodological Answer : Discrepancies in bond lengths or angles (e.g., C–C vs. C–N in oxazole rings) can arise from thermal motion or disorder. Use SHELXS/SHELXL for initial refinement , then validate with DFT calculations (e.g., Gaussian09 with B3LYP/6-31G* basis set). Compare HOMO-LUMO energies (e.g., HOMO 6.2 eV, LUMO 2.4 eV) to experimental orbital data .

Q. What strategies address low yields in Suzuki-Miyaura couplings for biphenyl-oxazole synthesis?

  • Methodological Answer : Key factors include:

  • Catalyst Selection : Pd(PPh₃)₄ or Pd(OAc)₂ with SPhos ligands improve biphenyl coupling efficiency.
  • Base Optimization : K₂CO₃ in THF/H₂O (3:1) minimizes side reactions vs. NaOAc in DMF .
  • Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 30 minutes, enhancing yield by 15–20% .

Q. How do substituents on the biphenyl ring influence the bioactivity of oxazole derivatives?

  • Methodological Answer :

  • Antimicrobial Activity : Chloro or nitro groups at the para-position enhance MIC values (e.g., 2 µg/mL against S. aureus) by increasing lipophilicity .
  • Anticancer Activity : Methyl or trifluoromethyl groups improve binding to Rho kinase (IC₅₀ = 0.8 nM) via hydrophobic interactions .
  • Validation : Perform molecular docking (AutoDock Vina) and MD simulations (50 ns trajectories) to correlate substituent effects with binding free energies .

Q. What analytical challenges arise in characterizing biphenyl-oxazole tautomers, and how are they mitigated?

  • Methodological Answer : Tautomeric equilibria (oxazole vs. oxazolium forms) complicate NMR interpretation. Use variable-temperature ¹H NMR (e.g., 25°C to −40°C in DMSO-d₆) to freeze equilibrium . Dynamic HPLC with chiral columns can separate tautomers if enantiomerically pure analogs are synthesized .

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